Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a substituted 1H-pyrrolo[2,3-b]pyridine derivative. Compounds within this class serve as important building blocks in the synthesis of various biologically active molecules, particularly those with reported antitumor activity []. While the specific source and detailed classification of ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate were not explicitly mentioned in the provided abstracts, its role as a synthetic intermediate in medicinal chemistry research is evident.
Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound notable for its pyrrolo[2,3-b]pyridine core structure. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and utility as a building block in the synthesis of various pharmacologically active molecules. The compound is classified under heterocyclic compounds, specifically pyrrolopyridines, which are known for their diverse biological properties and applications in drug development.
The synthesis of ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves a two-step process: bromination followed by esterification.
In industrial settings, these reactions can be optimized for efficiency using continuous flow processes that allow for better control over reaction parameters such as temperature and pressure, potentially leading to higher yields and reduced costs.
The molecular structure of ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate features a fused six-membered pyridine ring and a five-membered pyrrole ring. The compound's molecular formula is C_12H_12BrN_2O_2, and its molecular weight is approximately 296.14 g/mol. The presence of the bromine atom significantly influences the compound's reactivity and biological activity.
Key structural features include:
The three-dimensional conformation of the molecule can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and interactions with other molecules.
Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can participate in several chemical reactions:
The mechanism of action for ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate primarily involves its interaction with specific biological targets, particularly kinases. This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play crucial roles in cell proliferation and differentiation.
Upon binding to FGFRs, ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate induces conformational changes that affect downstream signaling pathways including RAS–MEK–ERK and PI3K–Akt pathways. These interactions can lead to altered cellular processes such as apoptosis in cancer cells, making it a candidate for therapeutic applications in oncology .
Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is typically characterized by:
The chemical properties include:
Relevant data on melting point, boiling point, and spectral data (e.g., infrared spectroscopy) would provide further insights into its physical characteristics but are not specified here .
Ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has diverse applications in scientific research:
Regioselective bromination at the C5 position of pyrrolopyridine scaffolds is critical for synthesizing ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. This position is electronically activated due to the nitrogen atoms in the bicyclic system, facilitating electrophilic aromatic substitution (EAS). N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C achieves >90% C5 selectivity, as confirmed by NMR studies of analogous pyrrolopyridines [1] [5]. Alternative brominating agents like bromine in acetic acid lead to lower regioselectivity (70–75%) and polybrominated byproducts. The C5-brominated intermediate methyl (Z)-3-((3-bromophenyl)amino)but-2-enoate (CAS 1704065-83-7) demonstrates this selectivity, synthesized via NBS bromination of its precursor in 94% yield [2] [3].
Table 1: Bromination Efficiency Comparison
Brominating Agent | Solvent | Temperature (°C) | C5 Selectivity (%) | Yield (%) |
---|---|---|---|---|
NBS | DMF | 0–25 | >90 | 92–94 |
Br₂ | Acetic Acid | 25 | 70–75 | 65–70 |
CuBr₂ | DCM | 40 | 80–85 | 75–80 |
Carboxylate functionalization in pyrrolopyridines employs two primary strategies: (1) direct esterification of carboxylic acid precursors, or (2) cyclization of ester-containing intermediates. For ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, the latter approach predominates due to superior yield and purity. The ester group is introduced early via condensation of substituted anilines with ethyl acetoacetate, forming enamine intermediates like ethyl (Z)-3-((3-bromophenyl)amino)but-2-enoate [2] [3]. Acid-catalyzed cyclization (e.g., 10% acetic acid) then yields the ethyl ester directly. Conversely, post-cyclization esterification of acids (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, CAS 849068-61-7) requires carbodiimide coupling (DCC/DMAP) but suffers from lower yields (70–75%) due to the heterocycle’s sensitivity [8].
Microwave (μW)-assisted synthesis significantly optimizes the cyclization step for this compound. Conventional thermal methods for converting enamines to indole analogs require 12–24 hours at 80–100°C, yielding 70–80%. In contrast, μW irradiation (300 W, 150°C, neat conditions) reduces reaction time to 20–30 minutes while increasing yields to 90–94% [3]. Solvent-free protocols further enhance atom economy and reduce purification complexity. For example, palladium-catalyzed cyclizations of methyl (Z)-3-((4-bromophenyl)amino)but-2-enoate under μW conditions achieve 94% yield versus 78% under oil-bath heating [3]. This method also suppresses decarboxylation and dimerization byproducts common in prolonged thermal reactions.
Table 2: Microwave vs. Conventional Cyclization Performance
Condition | Time | Temperature (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
μW Irradiation (300 W) | 20–30 min | 150 | 90–94 | <5 |
Oil-Bath Heating | 12–24 hrs | 100 | 70–80 | 15–20 |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8